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Compound of Interest

Compound Name: 4-(1,3-Thiazol-2-yl)benzoic acid

Cat. No.: B1290575 Get Quote

An In-depth Technical Guide on the Physicochemical Properties of 4-(1,3-Thiazol-2-yl)benzoic
Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-(1,3-Thiazol-2-yl)benzoic acid is an organic compound featuring a benzoic acid moiety

substituted with a thiazole ring. This heterocyclic scaffold is of significant interest in medicinal

chemistry and materials science due to the diverse biological activities and physicochemical

properties exhibited by its derivatives. The thiazole ring, a five-membered aromatic heterocycle

containing sulfur and nitrogen, is a privileged structure in drug design, known to participate in

various biological interactions. This document provides a comprehensive overview of the

known physicochemical properties, experimental protocols, and potential biological relevance

of 4-(1,3-Thiazol-2-yl)benzoic acid.

Chemical Identity and Properties
The fundamental identifiers and physicochemical properties of 4-(1,3-Thiazol-2-yl)benzoic
acid are summarized below. The data is compiled from various chemical databases and

literature sources.

Table 1: General and Chemical Identifiers
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Identifier Value Reference

IUPAC Name
4-(1,3-Thiazol-2-yl)benzoic

acid

Synonyms
4-(2-Thiazolyl)benzoic acid, 4-

Thiazol-2-yl-benzoic acid
[1]

CAS Number 266369-49-7 [1][2]

Molecular Formula C₁₀H₇NO₂S [1]

Molecular Weight 205.23 g/mol [1]

SMILES O=C(O)c1ccc(cc1)c2nccs2

Table 2: Physicochemical Data
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Property Value Notes Reference

Melting Point 239 °C Experimental [1]

Boiling Point 400.7 ± 47.0 °C Predicted [1]

Density 1.368 ± 0.06 g/cm³ Predicted [1]

pKa Not available

The pKa of the parent

compound, benzoic

acid, is approximately

4.20 in water.[3][4]

Solubility Not available

Benzoic acid is slightly

soluble in water (3.44

g/L at 25 °C) and

soluble in organic

solvents like ethanol

and acetone.[4][5]

logP Not available

Data for this specific

compound is not

readily available.

Storage Temp. 2-8°C
Recommended for

maintaining stability.
[1]

Experimental Protocols
While a specific, detailed synthesis protocol for 4-(1,3-Thiazol-2-yl)benzoic acid is not

extensively published in peer-reviewed literature, its synthesis can be achieved through

established methods for forming thiazole rings. A common and effective approach is the

Hantzsch thiazole synthesis or variations thereof. Below is a generalized, representative

protocol.

Synthesis of 4-(1,3-Thiazol-2-yl)benzoic acid
This protocol describes a common synthetic route involving the cyclization of a thioamide with

an α-haloketone or equivalent. An alternative pathway involves the reaction of 4-
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formylbenzonitrile with cysteine. A more direct approach, outlined below, uses the reaction of a

thiosemicarbazide derivative with a suitable benzoic acid precursor.

Objective: To synthesize 4-(1,3-Thiazol-2-yl)benzoic acid via a cyclization reaction.

Materials:

4-Carboxybenzaldehyde

Thiosemicarbazide

Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA)

Appropriate solvents (e.g., ethanol, chloroform)

Neutralizing agent (e.g., sodium bicarbonate solution)

Methodology:

Formation of Thiosemicarbazone Intermediate:

Dissolve 4-carboxybenzaldehyde in ethanol.

Add an equimolar amount of thiosemicarbazide to the solution.

Add a catalytic amount of acid (e.g., acetic acid) and reflux the mixture for 2-4 hours.

Monitor the reaction by Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to allow the thiosemicarbazone intermediate to

precipitate.

Filter the solid, wash with cold ethanol, and dry under vacuum.

Cyclization to form the Thiazole Ring:

Suspend the dried thiosemicarbazone intermediate in a suitable solvent like chloroform.
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Add a dehydrating/cyclizing agent such as phosphorus oxychloride (POCl₃) or

polyphosphoric ester (PPE) dropwise at a controlled temperature (e.g., 0 °C).[6][7]

After addition, allow the mixture to warm to room temperature and then reflux for 4-6 hours

until the reaction is complete (monitored by TLC).[7]

Cool the mixture and carefully pour it onto crushed ice with stirring.

Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is

approximately 7-8.

The crude product, 4-(1,3-Thiazol-2-yl)benzoic acid, will precipitate.

Purification:

Filter the crude solid product.

Wash the solid with copious amounts of water to remove any inorganic salts.

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water

mixture) to obtain the purified 4-(1,3-Thiazol-2-yl)benzoic acid.

Dry the final product in a vacuum oven.

Characterization
The identity and purity of the synthesized compound should be confirmed using standard

analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical

structure and proton/carbon environments.

Mass Spectrometry (MS): To verify the molecular weight of the compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups,

such as the carboxylic acid C=O and O-H stretches, and thiazole ring vibrations.
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Melting Point Analysis: To assess the purity of the compound by comparing the observed

melting point with the literature value.

Visualized Workflows and Pathways
General Synthesis and Characterization Workflow
The following diagram illustrates a logical workflow for the synthesis and subsequent

characterization of 4-(1,3-Thiazol-2-yl)benzoic acid.
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Caption: General workflow for synthesis and characterization.
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Hypothetical Biological Pathway: Kinase Inhibition
While the specific biological targets of 4-(1,3-Thiazol-2-yl)benzoic acid are not well-defined,

related structures containing the thiazole-benzoic acid scaffold have shown activity as kinase

inhibitors. For instance, derivatives of 4-(thiazol-5-yl)benzoic acid are reported as potent

inhibitors of protein kinase CK2.[8] The diagram below illustrates a generalized signaling

pathway where such a compound might act as an ATP-competitive kinase inhibitor.
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Caption: Hypothetical ATP-competitive kinase inhibition pathway.

Biological and Pharmacological Context
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The thiazole ring is a key component in numerous FDA-approved drugs, valued for its

metabolic stability and ability to engage in hydrogen bonding and other non-covalent

interactions with biological targets. Thiazole-containing compounds exhibit a wide range of

biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[9][10]

Anticancer Activity: As noted, compounds structurally related to 4-(1,3-Thiazol-2-yl)benzoic
acid have been investigated as inhibitors of protein kinases like CK2 and Epidermal Growth

Factor Receptor (EGFR), which are crucial in cancer cell signaling.[8][11] The benzoic acid

moiety often serves to anchor the molecule within a binding site, while the thiazole portion

can be modified to enhance potency and selectivity.

Antimicrobial Activity: Thiazole derivatives have been explored for their potential as

antimicrobial agents.[9][12] The mechanism often involves the inhibition of essential bacterial

enzymes or disruption of the cell membrane.

Ion Channel Modulation: Analogs such as N-(thiazol-2-yl)-benzamides have been identified

as selective antagonists of the Zinc-Activated Channel (ZAC), suggesting a role for this

scaffold in modulating ion channel function.[13]

The specific biological profile of 4-(1,3-Thiazol-2-yl)benzoic acid remains an area for further

investigation. Its structure, however, positions it as a valuable lead compound or intermediate

for the development of novel therapeutic agents.

Conclusion
4-(1,3-Thiazol-2-yl)benzoic acid is a well-defined chemical entity with established

physicochemical properties. Its synthesis is achievable through standard organic chemistry

methodologies. While detailed biological studies on this specific molecule are limited, the

prevalence of the thiazole-benzoic acid scaffold in pharmacologically active compounds

suggests its potential as a valuable building block in drug discovery and development,

particularly in the areas of oncology and infectious diseases. Further research is warranted to

fully elucidate its biological activity and therapeutic potential.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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